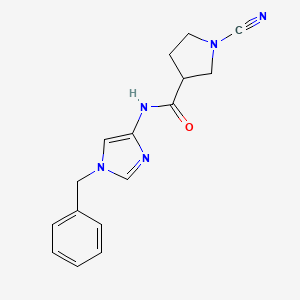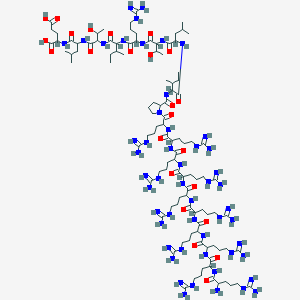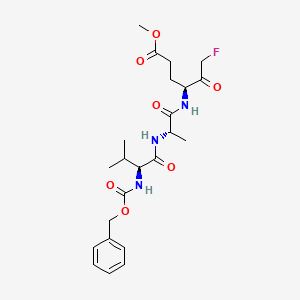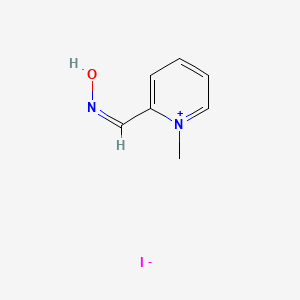
N-(1-benzylimidazol-4-yl)-1-cyanopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB1-F-22 is a synthetic chemical compound with a unique molecular structureThe compound’s chemical formula is C24H39NO6, indicating it contains 24 carbon atoms, 39 hydrogen atoms, one nitrogen atom, and six oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB1-F-22 involves several steps, including the formation of metal-carbon bonds through reactions such as metal displacement, metathesis, and hydrometallation . These reactions typically require specific conditions, such as the presence of a halogen-substituted hydrocarbon and an electropositive metal.
Industrial Production Methods: In industrial settings, the production of SB1-F-22 may involve large-scale preparative liquid chromatography to isolate and purify the compound . This method ensures the compound is produced in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: SB1-F-22 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of SB1-F-22 include oxidizing agents, reducing agents, and halogenated compounds. The conditions for these reactions vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of SB1-F-22 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds.
Scientific Research Applications
SB1-F-22 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, SB1-F-22 is investigated for its potential antimicrobial properties, making it a candidate for new antibiotic drugs . In medicine, the compound’s unique structure allows it to interact with specific molecular targets, providing insights into drug development and therapeutic applications . Additionally, SB1-F-22 is used in industrial processes for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of SB1-F-22 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular proteins or enzymes, modulating their activity and leading to various biological effects . Understanding the mechanism of action is crucial for developing new therapeutic applications and improving the compound’s efficacy and safety .
Comparison with Similar Compounds
Similar Compounds: SB1-F-22 can be compared with other similar compounds, such as Schiff bases and their metal complexes . These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness of SB1-F-22: What sets SB1-F-22 apart from similar compounds is its unique combination of atoms and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research and industrial applications .
Conclusion
SB1-F-22 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development, promising new insights and advancements in various fields.
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(1-benzylimidazol-4-yl)-1-cyanopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N5O/c17-11-20-7-6-14(9-20)16(22)19-15-10-21(12-18-15)8-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9H2,(H,19,22) |
InChI Key |
SZHUYGLQCAIUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CN(C=N2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S)-3,4,5-trihydroxy-6-[[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789982.png)
![[(1R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789985.png)
![disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydride](/img/structure/B10790003.png)
![[(1'R,2S,3'E,5'R,7'S,11'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10790015.png)
![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10790023.png)
![[(7S,8R,26S,28R,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10790025.png)
![Sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate](/img/structure/B10790033.png)
![(1S,2R,3R,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790040.png)

![[(1'R,2S,5'R,7'S,11'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10790045.png)
![[(1S,7R,8S,26R,28S,29R,38S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10790049.png)

![(2R,4S,5S,6S,8S,9S,13R,16S,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790066.png)

